

Physical and chemical properties of Z-Thr-OBzl

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Compound of Interest

Compound Name: Z-Thr-OBzl

Cat. No.: B554341

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An In-depth Technical Guide to the Physical and Chemical Properties of **Z-Thr-OBzl**

Introduction

N- α -Benzyloxycarbonyl-L-threonine benzyl ester, commonly abbreviated as **Z-Thr-OBzl**, is a pivotal protected amino acid derivative utilized extensively in peptide synthesis.[1] It is a derivative of the amino acid L-threonine where the α -amino group is protected by a benzyloxycarbonyl (Z) group, and the α -carboxyl group is masked as a benzyl ester (OBzl). This dual-protection strategy is crucial for preventing undesirable side reactions during the stepwise assembly of peptide chains, allowing for its selective use in forming peptide bonds.[2] [3] The Z and benzyl protecting groups are stable under various coupling conditions and can be readily removed via catalytic hydrogenation, making **Z-Thr-OBzl** a versatile building block in both solution-phase and solid-phase peptide synthesis.[2]

Physical and Chemical Properties

Z-Thr-OBzl is typically a white powder.[1][4] Its properties make it a stable and reliable reagent for researchers in medicinal chemistry and drug discovery, facilitating the creation of complex peptide sequences.[1]

Core Physical and Chemical Data

The fundamental properties of **Z-Thr-OBzl** are summarized below.

Property	Value	Source(s)
CAS Number	16597-50-5	[1][5][6]
Molecular Formula	C ₁₉ H ₂₁ NO ₅	[1][5][6]
Molecular Weight	343.4 g/mol	[1][6]
Appearance	White powder	[1][4]
Melting Point	77.0-84.0 °C	[1]
Purity	≥ 98% (HPLC)	[1]
Storage	Store at 0-8 °C, sealed in a dry environment	[1][4]

Optical Properties

The optical rotation is a critical parameter confirming the stereochemical integrity of the chiral amino acid derivative.

Property	Value	Conditions	Source(s)
Optical Rotation	[α] _D ²⁰ = -11 ± 2°	c=2 in EtOH	[1]

Experimental Protocols

The following sections detail common experimental procedures involving **Z-Thr-OBzl** and its precursors. These protocols are based on established methods in peptide chemistry.

Synthesis of L-Threonine Benzyl Ester Hydrochloride (H-Thr-OBzl.HCl)

The direct precursor for **Z-Thr-OBzl** is often the benzyl ester of threonine. A common method for its synthesis involves the esterification of L-threonine using benzyl alcohol and thionyl chloride.[7]

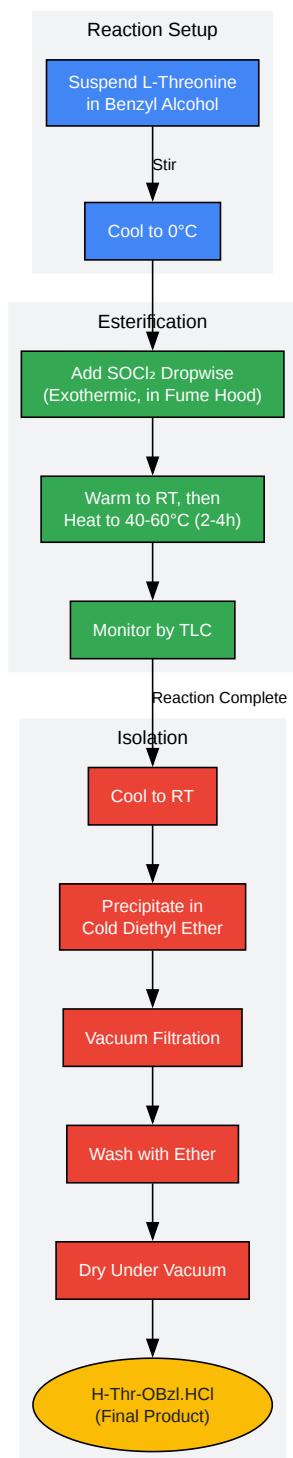
Materials:

- L-Threonine
- Anhydrous benzyl alcohol
- Thionyl chloride (SOCl_2)
- Anhydrous diisopropyl ether or diethyl ether

Procedure:

- Reaction Setup: Suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents) in a dry round-bottom flask equipped with a magnetic stirrer.^[7]
- Cooling: Cool the suspension to 0°C in an ice bath while stirring continuously.^[7]
- Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled mixture over 30-60 minutes. This step is exothermic and generates HCl gas, requiring it to be performed in a well-ventilated fume hood.^[7]
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to $40\text{-}60^\circ\text{C}$ for 2-4 hours, monitoring completion with Thin Layer Chromatography (TLC).^[7]
- Precipitation: Cool the reaction mixture to room temperature and add it to a larger volume of cold, anhydrous diethyl ether with vigorous stirring to precipitate the product.^[7]
- Isolation and Drying: Collect the precipitated white solid (H-Thr-OBzl.HCl) by vacuum filtration, wash it with several portions of diethyl ether, and dry under vacuum.^[7]

Synthesis Workflow for H-Thr-OBzl.HCl

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Synthesis Workflow for H-Thr-OBzl.HCl

Solution-Phase Peptide Coupling using Z-Thr-OBzl

This protocol describes a general method for coupling **Z-Thr-OBzl** with another amino acid ester (e.g., H-Gly-OMe.HCl) in solution using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.[3]

Materials:

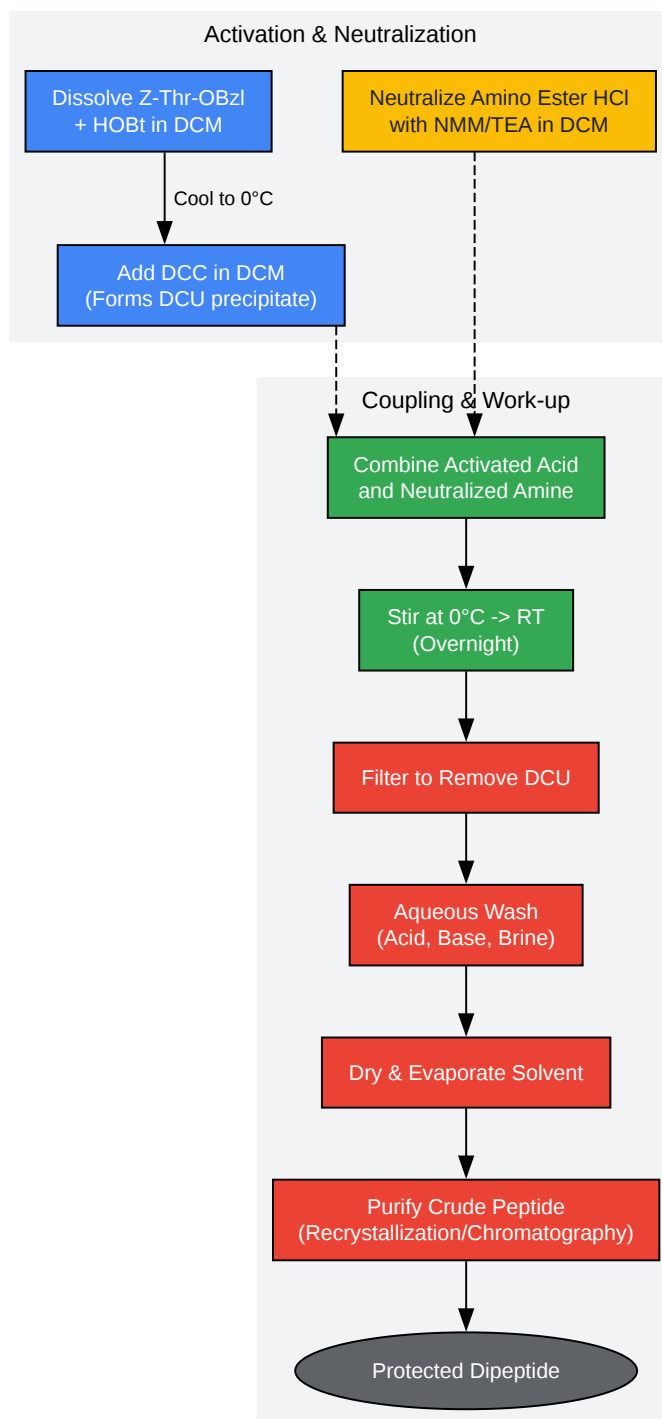
- **Z-Thr-OBzl**
- Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA) or N-Methylmorpholine (NMM)
- Anhydrous Dichloromethane (DCM)

Procedure:

- **Neutralization of Amino Acid Ester:** Suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and cool to 0°C. Add TEA or NMM (1 equivalent) dropwise and stir for 15-30 minutes.[3]
- **Activation of Z-Thr-OBzl:** In a separate flask, dissolve **Z-Thr-OBzl** (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.[3]
- **Coupling Reaction:** To the **Z-Thr-OBzl** solution, add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.[3]
- **Peptide Bond Formation:** Add the neutralized amino acid ester solution from step 1 to the activated **Z-Thr-OBzl** mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[3]

- Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the organic filtrate sequentially with 10% citric acid, saturated sodium bicarbonate, and brine.[8]
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude dipeptide can be purified by recrystallization or silica gel column chromatography.[3][8]

Solution-Phase Peptide Coupling Workflow

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